Humanin

Neuroprotection Stroke Alzheimer's Disease

Researchers require exact peptide sequences to avoid off-target effects from analogs or substitutes. Humanin (CAS 330936-69-1) is the wild-type 24-amino acid mitochondrial-derived peptide (MDP) with validated anti-apoptotic activity via Bcl-2 family protein inhibition. - High-affinity IGFBP-3 interaction (critical for IGF-1 axis studies) - Native sequence stability profile in MO formulation (28d at 4°C) - Direct inhibition of Bax/Bid-mediated mitochondrial permeabilization

Molecular Formula C119H204N34O32S2
Molecular Weight 2687.2 g/mol
CAS No. 330936-69-1
Cat. No. B1591700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHumanin
CAS330936-69-1
SynonymsHNGF6A protein
humanin
Molecular FormulaC119H204N34O32S2
Molecular Weight2687.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCSC)N
InChIInChI=1S/C119H204N34O32S2/c1-19-65(14)92(112(180)144-81(54-90(160)161)104(172)145-82(52-63(10)11)115(183)153-46-29-37-87(153)110(178)149-91(64(12)13)111(179)139-72(32-23-24-41-120)97(165)136-74(35-27-44-130-119(126)127)98(166)135-73(34-26-43-129-118(124)125)96(164)133-67(16)116(184)185)150-99(167)75(38-39-89(158)159)137-106(174)84(57-155)147-113(181)93(68(17)156)151-105(173)79(51-62(8)9)142-101(169)77(49-60(4)5)140-100(168)76(48-59(2)3)141-102(170)78(50-61(6)7)143-108(176)85(58-186)148-107(175)83(56-154)146-103(171)80(53-69-30-21-20-22-31-69)134-88(157)55-131-95(163)71(33-25-42-128-117(122)123)138-109(177)86-36-28-45-152(86)114(182)66(15)132-94(162)70(121)40-47-187-18/h20-22,30-31,59-68,70-87,91-93,154-156,186H,19,23-29,32-58,120-121H2,1-18H3,(H,131,163)(H,132,162)(H,133,164)(H,134,157)(H,135,166)(H,136,165)(H,137,174)(H,138,177)(H,139,179)(H,140,168)(H,141,170)(H,142,169)(H,143,176)(H,144,180)(H,145,172)(H,146,171)(H,147,181)(H,148,175)(H,149,178)(H,150,167)(H,151,173)(H,158,159)(H,160,161)(H,184,185)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130)/t65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,91-,92-,93-/m0/s1
InChIKeyDPEUWKZJZIPZKE-OFANTOPUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Humanin: Endogenous Anti-Apoptotic Peptide


Humanin (CAS 330936-69-1) is a 24-amino acid endogenous peptide encoded within the mitochondrial 16S rRNA gene, and is the first identified member of the mitochondrial-derived peptide (MDP) family . It functions primarily as a cytoprotective and anti-apoptotic agent by binding to and inhibiting pro-apoptotic Bcl-2 family proteins, including Bax and Bid, thereby preventing mitochondrial outer membrane permeabilization . Humanin also acts through alternative signaling mechanisms, such as modulation of the JAK/STAT pathway . Its sequence is conserved, and its activity is central to regulating cellular stress responses in multiple tissue types .

Workflow
Apoptosis signaling and mitochondrial stress response studies
Target
Bcl-2 family protein (Bax, Bid) inhibition research
Pathway
JAK/STAT pathway modulation and cytoprotection assays

Humanin Procurement: Substitution Risks


Generic substitution of Humanin with other mitochondrial-derived peptides (e.g., SHLPs, MOTS-c) or general anti-apoptotic agents is not supported by experimental evidence and introduces confounding variables. While MDPs share a mitochondrial origin, their molecular targets and signaling pathways are distinct. For instance, Small Humanin-Like Peptide 3 (SHLP3) exhibits cytoprotective effects similar to Humanin but operates through different signaling pathways, precluding direct functional equivalence . Furthermore, the native Humanin peptide has limited intrinsic stability and a short half-life, which has led to the development of analogs like HNG (S14G-Humanin). However, these analogs, while more potent, may have altered receptor binding profiles and pharmacokinetic properties compared to the wild-type sequence. Procurement of the exact specified compound is therefore essential to ensure fidelity to published protocols and to avoid uncharacterized off-target effects that can arise from even single amino acid substitutions .

!
Other MDPs
SHLP3 shows cytoprotection via distinct pathways; may not replicate Humanin mechanism or binding profile.
!
Analogs (HNG)
S14G substitution can alter receptor interaction and PK properties; may shift experimental readouts.
!
Sequence Variants
Single amino acid changes may introduce uncharacterized off-target effects; data fidelity requires exact peptide.

Humanin vs. Analogs: Comparative Evidence


S14G-Humanin Neuroprotection vs. Wild-Type

In a direct comparative study using an oxygen-glucose deprivation/reoxygenation (OGD/R) model of ischemic stroke, the S14G-Humanin analog (HNG) demonstrated a 1,000-fold greater biological activity than wild-type Humanin. This dramatic enhancement in potency is attributed to the single glycine substitution at position 14 .

HNG vs WT Neuroprotection
Head-to-head
1,000-fold higher response for HNG in OGD/R model
Supports neuroprotection model-response interpretation
SH-SY5Y cells; OGD/R assay
Neuroprotection Stroke Alzheimer's Disease

HNG Stability in Optimized Formulation

A dedicated stability study revealed that full-length HNG peptide stored in HPLC-grade water degrades significantly over time, particularly at elevated temperatures. However, when prepared in a specialized 'MO' formulation and stored at 4°C, HNG maintained 95% integrity over a 28-day period . This represents a critical stability improvement over the native sequence, which is known for its rapid degradation.

HNG Formulation Stability
Class-level
95% integrity at 4°C, day 28 in MO formulation
Formulation-dependent storage context
HPLC water degrades; MO formulation preserves
Peptide Stability Formulation Long-term Storage

Humanin Binding Specificity to IGFBP-3

Humanin was identified as a high-affinity binding partner for Insulin-like Growth Factor-Binding Protein 3 (IGFBP-3), an interaction that is crucial for regulating cell survival and apoptosis . This binding property is distinct; while some analogs like HNG retain this interaction, other MDPs or specifically mutated Humanin variants (e.g., HNG-F6A) do not, leading to divergent biological outcomes in cell-based assays .

IGFBP-3 Binding
Cross-study
High affinity binding; absent in HNG-F6A mutant
Binding specificity context for IGF-1/IGFBP-3 axis studies
Yeast mating, pull-down, ligand blot
Protein-Protein Interaction Apoptosis Cancer Biology

HNG and SHLP3 Cytoprotection in Ototoxicity

In a comparative study of cochlear hair cell protection, both HNG (a potent Humanin analog) and SHLP3 (Small Humanin-Like Peptide 3) reduced gentamicin-induced hair cell loss. However, the study notes that while their cytoprotective effects are similar, they likely act through different signaling pathways . This supports the non-interchangeability of MDP family members.

Cochlear Hair Cell Protection
Head-to-head
HNG and SHLP3 reduce hair cell loss via distinct pathways
MDP family members not interchangeable; pathway-specific choice required
Ex vivo organ of Corti + gentamicin
Ototoxicity Hearing Loss Sensory Hair Cells

HNG and Age-Related Myocardial Fibrosis

A long-term in vivo study demonstrated that chronic administration of the Humanin analog HNG to aged mice significantly reduced age-related myocardial fibrosis and apoptosis. This effect was mechanistically linked to the upregulation of the Akt/glycogen synthase kinase-3β (GSK-3β) pathway, a cardioprotective signaling cascade . The study showed that HNG treatment increased the cardiomyocyte-to-fibroblast ratio and reduced collagen deposition, as quantified by picrosirius red staining.

Myocardial Fibrosis
Cross-study
Reduced TUNEL+ cells and fibrosis in aged mice; Bcl-2/Bax ratio restored
In vivo model-response context for cardioprotection/aging studies
18 mo mice, HNG 4 mg/kg 2x/week for 14 mo
Cardioprotection Aging Fibrosis

Humanin & HNG: Preclinical Applications


Neuroprotection and Stroke Research

This application is directly supported by evidence of HNG's 1,000-fold higher neuroprotective potency compared to wild-type Humanin in OGD/R stroke models . Researchers investigating ischemia/reperfusion injury, neuronal apoptosis, or the PI3K/AKT/JAK2/STAT3 signaling pathways should procure the S14G-Humanin (HNG) analog to achieve maximal, quantifiable cytoprotection. The wild-type Humanin is not suitable for this high-potency requirement.

Cardioprotection and Aging Studies

Chronic administration of HNG has been shown to reverse myocardial fibrosis and apoptosis in aged mice, restoring the Bcl-2/Bax ratio to youthful levels [REFS-1, REFS-2]. This scenario is ideal for studies investigating age-related cardiac decline, mechanisms of fibrosis, and the therapeutic potential of mitochondrial peptides in cardiovascular disease. The validated in vivo dosing regimen (4 mg/kg twice weekly) provides a robust, reproducible protocol.

Apoptosis and Cancer Cell Survival Mechanisms

Humanin's high-affinity interaction with IGFBP-3 is a key mechanism regulating cell survival and apoptosis . Researchers studying the IGF-1 axis, cancer cell resistance to apoptosis, or the specific role of Bcl-2 family proteins should utilize wild-type Humanin or analogs with confirmed IGFBP-3 binding (e.g., HNG). Analogs lacking this interaction (e.g., HNG-F6A) will not recapitulate this specific biological effect and are not suitable for these studies .

Stable Peptide Formulation Development

The inherent instability of Humanin peptides in solution is a major hurdle for research. The validated stability of HNG in MO formulation, which maintains 95% integrity over 28 days at 4°C, provides a critical foundation for developing long-term storage and in vivo administration protocols . This scenario is directly relevant to scientists developing peptide-based therapeutics or requiring consistent, active peptide for chronic animal studies.

Application
Selection Property
Validation Focus
Neuroprotection and stroke research
HNG (S14G) analog for OGD/R model-response studies
PI3K/AKT/JAK2/STAT3 pathway interpretation
Cardioprotection and aging studies
Chronic HNG administration model; Bcl-2/Bax ratio readout
Myocardial fibrosis and apoptosis endpoint monitoring
Apoptosis/cancer cell survival mechanisms
Wild-type Humanin or HNG with confirmed IGFBP-3 binding
IGF-1/IGFBP-3 axis and Bcl-2 family protein interaction studies
Stable peptide formulation development
MO formulation context for long-term storage (HNG)
Peptide integrity validation over 28 days at 4°C

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Humanin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.